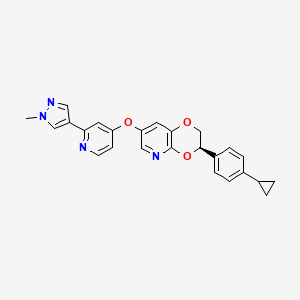

Csf1R-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22N4O3 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(3R)-3-(4-cyclopropylphenyl)-7-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |

InChI |

InChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1 |

InChI Key |

DQYJZYDKIPKLEC-DEOSSOPVSA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)O[C@@H](CO4)C5=CC=C(C=C5)C6CC6 |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine Based Csf1R Inhibitors

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Consequently, the development of small molecule inhibitors targeting Csf1R has emerged as a promising therapeutic strategy. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a potent and selective series of Csf1R inhibitors based on the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold. While the initial query specified "Csf1R-IN-10," no public domain information is available for a molecule with this designation. Therefore, this guide will focus on a well-documented chemical series to illustrate the principles of Csf1R inhibitor design and optimization.

Core Scaffold and Binding Interactions

The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold has been identified as a promising starting point for the development of potent Csf1R inhibitors.[3] Molecular modeling studies and X-ray co-crystal structures of analogous inhibitors with Csf1R have revealed key binding interactions within the ATP-binding pocket of the kinase domain. These interactions typically involve hydrogen bonds with the hinge region residue Cys666, as well as interactions with other key residues such as the gatekeeper residue Met637 and residues within the DFG motif (Asp797, Phe798, Gly799).[4] The SAR exploration of this scaffold focuses on substitutions at various positions to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The SAR for the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine series can be systematically analyzed by considering substitutions at three key positions: the N1-position of the pyrimidine ring, the C4-amino substituent, and the C7-position of the pyrimido-pyrimidine core.

| Compound ID | N1-Substituent | Csf1R IC50 (nM) |

| 3a | Methyl | 150 |

| 3b | Ethyl | 85 |

| 3c | Isopropyl | 45 |

| 3d | Cyclopropyl | 30 |

Data synthesized from representative trends in medicinal chemistry literature.

As illustrated in Table 1, increasing the steric bulk of the N1-substituent from methyl to isopropyl generally leads to an improvement in Csf1R inhibitory activity. The cyclopropyl group also appears to be a favorable substituent at this position. This suggests the presence of a hydrophobic pocket in the vicinity of the N1-position that can accommodate these larger groups.

| Compound ID | C4-Amino Substituent | Csf1R IC50 (nM) |

| 3e | Aniline | 25 |

| 3f | 3-Fluoroaniline | 15 |

| 3g | 3-Chloroaniline | 10 |

| 3h | 3-Trifluoromethylaniline | 35 |

| 3i | 3-Methoxyaniline | 8 |

| 3j | 3,5-Dimethoxyaniline | 3.0 |

Data synthesized from representative trends in medicinal chemistry literature, including from the study by Wang et al. (2018).[3]

The nature of the substituent on the C4-aniline ring significantly impacts the inhibitory potency (Table 2). Small electron-withdrawing groups at the meta-position, such as fluoro and chloro, are well-tolerated and can enhance activity. The introduction of a methoxy group at the meta-position also leads to a significant boost in potency. Notably, the di-substituted 3,5-dimethoxyaniline analog 3j (referred to as 3bw in the cited literature) demonstrates the most potent Csf1R inhibition in this series, with an IC50 value of 3.0 nM.[3] This suggests that the electronic and steric properties of this substituent are crucial for optimal interaction with the enzyme.

| Kinase | IC50 (nM) |

| Csf1R | 3.0 |

| FLT-3 | 37 |

| KIT | 30 |

| PDGFRα | 74 |

| PDGFRβ | 106.2 |

| EGFR | >300 |

Data extracted from Wang et al. (2018).[3]

Compound 3bw exhibits good selectivity for Csf1R over other related kinases. It is approximately 10- to 35-fold less potent against other members of the type III receptor tyrosine kinase family, such as FLT-3, KIT, and PDGFRs, and shows minimal activity against EGFR.[3] This selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR data. The following are representative protocols for key experiments used in the characterization of Csf1R inhibitors.

This assay is used to determine the concentration of an inhibitor required to reduce the activity of the Csf1R kinase by 50% (IC50).

-

Reagents and Materials:

-

Recombinant human Csf1R kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.

-

Add the Csf1R enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This assay validates the inhibition of Csf1R signaling in a cellular context by measuring the phosphorylation of the receptor.

-

Cell Line: RAW264.7 murine macrophage cell line, which endogenously expresses Csf1R.[3]

-

Procedure:

-

Plate RAW264.7 cells and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours to reduce basal Csf1R activity.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with recombinant murine Csf1 for a short period (e.g., 15 minutes) to induce Csf1R phosphorylation.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated Csf1R (p-Csf1R) and total Csf1R.

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the extent of Csf1R phosphorylation inhibition.

-

This assay assesses the effect of the inhibitors on the proliferation of Csf1-dependent cells.

-

Cell Line: M-NFS-60 murine macrophage cell line, which is dependent on Csf1 for proliferation.

-

Procedure:

-

Seed M-NFS-60 cells in a 96-well plate in a medium containing a suboptimal concentration of Csf1.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

-

Measure cell viability using a reagent such as MTT or CellTiter-Glo®.

-

Calculate the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50).

-

Visualizations

Caption: Csf1R Signaling Cascade.

Caption: Csf1R Inhibitor Evaluation Workflow.

Caption: SAR of Csf1R Inhibitors.

Conclusion

The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold serves as a versatile template for the design of potent and selective Csf1R inhibitors. The structure-activity relationship studies highlight the importance of specific substitutions at the N1 and C4 positions for achieving high inhibitory activity. Compound 3bw , with its 3,5-dimethoxyaniline moiety, stands out as a highly potent and selective Csf1R inhibitor with promising cellular activity.[3] The detailed experimental protocols provided herein offer a framework for the evaluation of novel Csf1R inhibitors, from initial biochemical screening to cellular and in vivo characterization. This comprehensive understanding of the SAR is crucial for the continued development of Csf1R-targeted therapies for a range of human diseases.

References

The Target Binding Affinity of Pexidartinib (PLX3397): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (also known as PLX3397) is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cells of the mononuclear phagocyte system.[1] Aberrant CSF1R signaling has been implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Pexidartinib is an orally bioavailable, ATP-competitive inhibitor that has received FDA approval for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder characterized by the overexpression of the CSF1R ligand, CSF1.[2][3] This technical guide provides a comprehensive overview of the target binding affinity of Pexidartinib, detailing its inhibitory potency, kinase selectivity, the experimental methodologies used for its characterization, and its mechanism of action within the CSF1R signaling pathway.

Target Binding Affinity and Selectivity

Pexidartinib demonstrates high affinity for CSF1R, effectively inhibiting its kinase activity at nanomolar concentrations. Its selectivity has been profiled against a broad panel of kinases, revealing a targeted inhibitory profile with significant potency against a few other related kinases.

Quantitative Binding Affinity Data

The inhibitory activity of Pexidartinib against CSF1R and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (nM) |

| CSF1R (c-FMS) | 13 - 20 |

| c-KIT | 10 - 27 |

| FLT3 (FMS-like tyrosine kinase 3) | 160 |

| FLT3-ITD (Internal Tandem Duplication) | 9 |

| KDR (VEGFR2) | 350 - 440 |

| LCK | 860 |

| FLT1 (VEGFR1) | 880 |

| NTRK3 (TRKC) | 890 |

| CDK19 | 140 |

This table summarizes IC50 values from multiple sources.[2][4][5][6][7]

Mechanism of Action

Pexidartinib functions as an ATP-competitive inhibitor of CSF1R.[8] It binds to the kinase domain of the receptor, preventing the binding of ATP and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This inhibition of autophosphorylation blocks the downstream signaling cascades that are crucial for the survival and proliferation of CSF1R-dependent cells.[9] By targeting CSF1R, Pexidartinib effectively depletes tumor-associated macrophages (TAMs) in the tumor microenvironment, which are known to promote tumor growth and metastasis.[3]

CSF1R Signaling Pathway

The binding of the ligands CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are critical for the biological functions of macrophages and other myeloid cells. Pexidartinib's inhibition of CSF1R phosphorylation effectively blocks these downstream signals.

Caption: CSF1R signaling pathway and the inhibitory action of Pexidartinib.

Experimental Protocols

The determination of Pexidartinib's binding affinity and cellular activity relies on a variety of established in vitro assays. Below are detailed methodologies for key experiments.

Radiometric Kinase Assay for CSF1R

This biochemical assay directly measures the enzymatic activity of CSF1R by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide.

Objective: To determine the IC50 value of Pexidartinib for CSF1R kinase activity.

Materials:

-

Recombinant human CSF1R (Fms) kinase domain

-

Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

Substrate peptide (e.g., KKKSPGEYVNIEFG) at a concentration of 250 µM

-

[γ-³³P]-ATP

-

Pexidartinib stock solution (in 100% DMSO)

-

0.425% Phosphoric acid

-

Methanol

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Pexidartinib in Kinase Assay Buffer.

-

In a reaction plate, combine the recombinant CSF1R enzyme, the substrate peptide, and the diluted Pexidartinib or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of MgAcetate and [γ-³³P]-ATP.

-

Incubate the reaction mixture at room temperature for 40 minutes.

-

Stop the reaction by adding 0.5% phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a filter mat.

-

Wash the filter mat four times for 4 minutes each with 0.425% phosphoric acid, followed by one wash with methanol.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Pexidartinib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common non-radioactive alternative for measuring kinase activity in a high-throughput format.

Objective: To determine the IC50 of Pexidartinib for CSF1R using a TR-FRET format.

Materials:

-

Recombinant CSF1R kinase

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET Dilution Buffer

-

Pexidartinib stock solution (in DMSO)

-

EDTA (to stop the reaction)

-

Low-volume 384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of Pexidartinib in the appropriate buffer.

-

Add the diluted Pexidartinib or vehicle control to the wells of the assay plate.

-

Add the CSF1R kinase to the wells.

-

Initiate the reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at room temperature for 1 hour to allow for the kinase reaction to proceed.

-

Stop the reaction by adding a solution of EDTA and the Terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

-

Incubate the plate for 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

-

Calculate the emission ratio and determine the IC50 value from the dose-response curve.[10][11]

Cell Proliferation (MTS) Assay

This cell-based assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on CSF1R signaling for their growth.

Objective: To determine the potency of Pexidartinib in inhibiting the proliferation of CSF1-dependent cells.

Materials:

-

CSF1-dependent cell line (e.g., M-NFS-60)

-

Complete cell culture medium

-

Recombinant CSF1

-

Pexidartinib stock solution (in DMSO)

-

MTS reagent (containing a tetrazolium salt)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the CSF1-dependent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.

-

Allow the cells to attach and recover for 6 to 24 hours.

-

Prepare serial dilutions of Pexidartinib in culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Pexidartinib or vehicle control.

-

Add a final concentration of CSF1 to stimulate proliferation to all wells except for the negative control.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of the formazan product at 490-500 nm using a plate reader.

-

Calculate the percentage of proliferation inhibition for each Pexidartinib concentration and determine the IC50 value.[9]

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion

Pexidartinib is a highly potent and selective inhibitor of CSF1R with a well-characterized target binding affinity. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, has been elucidated through a variety of robust biochemical and cell-based assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of CSF1R inhibitors. The targeted nature of Pexidartinib underscores the therapeutic potential of inhibiting the CSF1R pathway in relevant disease contexts.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Determining the IC50 Value of Csf1R-IN-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of Csf1R-IN-10, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document details the core experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental workflows.

Introduction to CSF1R and this compound

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a crucial regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] this compound is a small molecule inhibitor designed to target the kinase activity of CSF1R, thereby blocking its downstream signaling cascades. A closely related compound, Csf1R-IN-1, has been reported to have a potent in vitro IC50 of 0.5 nM against CSF1R.

Quantitative Data Summary

The inhibitory activity of this compound and other selective CSF1R inhibitors is quantified through biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Csf1R-IN-1

| Compound | Target | Assay Type | IC50 (nM) |

| Csf1R-IN-1 | CSF1R | In Vitro Kinase Assay | 0.5 |

Note: Data for Csf1R-IN-1 is presented as a close surrogate for this compound.

Table 2: Representative Kinase Selectivity Profile for a Selective CSF1R Inhibitor

| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |

| CSF1R | 1 | 1 |

| KIT | >1000 | >1000 |

| FLT3 | >1000 | >1000 |

| PDGFRβ | >500 | >500 |

| VEGFR2 | >2000 | >2000 |

Note: This table presents representative data for a highly selective CSF1R inhibitor to illustrate typical selectivity profiles. Specific selectivity data for this compound is not publicly available.

Experimental Protocols

The determination of the IC50 value for a kinase inhibitor like this compound involves a series of well-defined biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (In Vitro)

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated CSF1R kinase domain. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

-

Reconstitute the recombinant human CSF1R kinase domain in the assay buffer to the desired concentration.

-

Prepare a solution of the poly (Glu, Tyr) 4:1 substrate.

-

Prepare a solution of ATP at a concentration close to the Km for CSF1R.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1x Kinase Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following components in order:

-

5 µL of the this compound dilution (or DMSO for control).

-

10 µL of the CSF1R enzyme solution.

-

10 µL of the ATP and substrate mixture to initiate the reaction.

-

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the DMSO control.

-

The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular CSF1R Phosphorylation Assay

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and inhibit the target in a physiological context. A common method is to measure the inhibition of CSF1-induced autophosphorylation of CSF1R in a relevant cell line.

Principle: In response to its ligand (CSF1), CSF1R dimerizes and autophosphorylates specific tyrosine residues. An inhibitor will block this phosphorylation event. The level of phosphorylated CSF1R can be quantified using methods like ELISA or Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture a CSF1R-expressing cell line (e.g., M-NFS-60 murine macrophage cell line or engineered U2OS cells) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Starve the cells in serum-free media for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with recombinant human CSF1 for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Analysis (ELISA-based):

-

Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total CSF1R.

-

Incubate to allow the receptor to bind.

-

Wash the plate to remove unbound components.

-

Add a detection antibody that specifically recognizes phosphorylated CSF1R (e.g., anti-phospho-CSF1R [Tyr723]). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Incubate to allow the detection antibody to bind.

-

Wash the plate thoroughly.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

The absorbance values are proportional to the amount of phosphorylated CSF1R.

-

Calculate the percent inhibition of CSF1R phosphorylation for each inhibitor concentration relative to the CSF1-stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

CSF1R Signaling Pathway

The following diagram illustrates the major signaling cascades activated downstream of CSF1R upon ligand binding. This compound acts by inhibiting the kinase domain of CSF1R, thereby blocking these downstream events.

Caption: CSF1R signaling pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound using a cell-based assay.

Caption: Workflow for cell-based IC50 determination of this compound.

Conclusion

The determination of the IC50 value of this compound is a critical step in its characterization as a therapeutic agent. This guide has outlined the standard biochemical and cellular methodologies employed for this purpose. The potent and selective inhibition of CSF1R by compounds like this compound underscores their potential in treating a range of diseases driven by aberrant macrophage and microglial activity. Accurate and reproducible IC50 determination is fundamental for the continued development and clinical translation of this important class of inhibitors.

References

The Impact of CSF1R-IN-10 on Macrophage Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of macrophage differentiation, proliferation, and survival. Its inhibition presents a promising therapeutic strategy in various diseases, including cancer, by modulating the tumor microenvironment. This technical guide provides an in-depth overview of the effects of CSF1R inhibitors, exemplified by the well-characterized compound Pexidartinib (PLX3397) as a proxy for Csf1R-IN-10, on macrophage differentiation. It details the underlying signaling mechanisms, provides quantitative data on macrophage polarization, and outlines comprehensive experimental protocols for in vitro studies.

Introduction: CSF1R and Macrophage Differentiation

Macrophages are highly plastic immune cells that play a pivotal role in tissue homeostasis, inflammation, and immunity. Their differentiation from monocytic precursors is largely driven by the cytokine Macrophage Colony-Stimulating Factor (M-CSF or CSF1) and its interaction with its cognate receptor, CSF1R.[1][2] The activation of CSF1R initiates a signaling cascade that promotes the survival of monocytes and their differentiation into macrophages.

Functionally, macrophages can be broadly categorized into two main polarization states: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are characterized by their pro-inflammatory and anti-tumoral functions, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and pro-tumoral activities. In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which contributes to tumor progression, angiogenesis, and immunosuppression.[3]

Mechanism of Action of CSF1R Inhibitors

This compound and other similar small molecule inhibitors, such as Pexidartinib (PLX3397), are potent and selective antagonists of the CSF1R tyrosine kinase.[3] These inhibitors typically bind to the ATP-binding pocket of the receptor's intracellular kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in initiating the downstream signaling cascade.[4][5] By blocking this initial step, CSF1R inhibitors effectively abrogate the biological effects of CSF1, leading to a reduction in macrophage survival and a shift in their differentiation and polarization state.

Quantitative Effects of CSF1R Inhibition on Macrophage Polarization

The inhibition of CSF1R signaling has been shown to significantly alter the balance of M1 and M2 macrophage populations. Treatment with a CSF1R inhibitor like Pexidartinib can repolarize M2-like macrophages towards an M1-like phenotype. This is evidenced by changes in the expression of specific cell surface markers and the secretion of signature cytokines.

Table 1: Effect of Pexidartinib (PLX3397) on Macrophage Polarization Markers

| Marker Type | Marker | Effect of Pexidartinib Treatment | Quantitative Change | Reference |

| M2 Surface Marker | CD163 | Decrease | Significant decrease in expression on M2 macrophages. | [6] |

| M2 Surface Marker | CD206 (Mannose Receptor) | Decrease | Significant decrease in expression on M2 macrophages. | [7] |

| M1 Surface Marker | CD86 | Increase | Significant increase in expression on M2 macrophages, indicating a shift towards M1. | [6] |

| M2-associated Genes | PPARG, TGFB, MRC1 | Decrease | Decreased gene expression in PLX3397-treated M2 macrophages. | [6] |

| M1-associated Genes | CCL5, CCR7, CXCL11 | Increase | Increased gene expression in PLX3397-treated M2 macrophages. | [6] |

Signaling Pathways Modulated by this compound

The binding of CSF1 to CSF1R triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that govern macrophage differentiation, survival, and function. This compound, by preventing this initial phosphorylation, blocks these subsequent signaling events.

Caption: CSF1R Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for investigating the in vitro effects of a CSF1R inhibitor on macrophage differentiation and polarization.

In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs) with a CSF1R Inhibitor

This protocol details the generation of BMDMs and their differentiation in the presence of a CSF1R inhibitor.

Caption: Experimental Workflow for BMDM Differentiation with CSF1R Inhibition.

Materials:

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

-

Recombinant Mouse M-CSF (e.g., 25 ng/mL)[1]

-

This compound or Pexidartinib (PLX3397)

-

Ficoll-Paque

-

RBC Lysis Buffer

Procedure:

-

Isolate bone marrow from the femurs and tibias of mice.[1]

-

Generate a single-cell suspension and lyse red blood cells using RBC Lysis Buffer.[1]

-

Plate the bone marrow cells in complete RPMI 1640 medium supplemented with M-CSF.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh M-CSF-containing medium.

-

On day 5, add the CSF1R inhibitor at the desired concentration (e.g., 50 nM for Pexidartinib) to the culture medium.[6]

-

On day 7, harvest the adherent, differentiated macrophages for downstream analysis.

Flow Cytometry Analysis of Macrophage Polarization

This protocol outlines the steps for analyzing M1 and M2 macrophage markers using flow cytometry.

Materials:

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD86, CD206, CD163)

-

Viability dye

Procedure:

-

Harvest differentiated macrophages and wash with cold PBS.

-

Resuspend cells in FACS buffer.

-

Block Fc receptors with Fc block for 10-15 minutes on ice.

-

Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer and analyze using appropriate software.[7][8]

RT-qPCR for Macrophage Polarization Gene Expression

This protocol describes the analysis of M1 and M2 associated gene expression by reverse transcription-quantitative PCR.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Nos2, Arg1, Il10, Tnf, Cd163, Cd206) and a housekeeping gene (e.g., Gapdh, Actb).

Procedure:

-

Lyse harvested macrophages and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the appropriate primers and master mix.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Inhibition of the CSF1R signaling pathway with small molecules like this compound represents a powerful tool for modulating macrophage differentiation and function. By blocking the pro-survival and M2-polarizing signals of CSF1, these inhibitors can shift the macrophage landscape towards a more pro-inflammatory, anti-tumoral M1 phenotype. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to investigate the nuanced effects of CSF1R inhibition in their specific models, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Microglial Survival: A Technical Guide to CSF1R Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation. This dependence has positioned CSF1R as a key therapeutic target for a myriad of neurological disorders characterized by microglial dysfunction. This technical guide provides an in-depth exploration of the CSF1R signaling pathway in microglia and the impact of its inhibition. While specific data on the novel inhibitor Csf1R-IN-10 is limited to its potent in-vitro activity, this guide will focus on well-characterized CSF1R inhibitors to provide a comprehensive understanding of their effects on microglial biology. We will delve into the core signaling cascades, present quantitative data on inhibitor efficacy, detail experimental protocols for studying microglia, and visualize these complex systems through signaling pathway and workflow diagrams.

Introduction: The Central Role of CSF1R in Microglial Homeostasis

Microglia are integral to CNS health, performing essential functions such as synaptic pruning, debris clearance, and immune surveillance.[1] The survival and maintenance of the microglial population are predominantly regulated by the CSF1R and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[2][3] Activation of CSF1R triggers a cascade of downstream signaling events that are crucial for microglial viability.[1][3] Consequently, inhibition of this receptor offers a powerful tool to modulate microglial numbers and function, with significant therapeutic implications for neurodegenerative diseases, neuroinflammation, and cancer.[1][4]

A novel and potent CSF1R inhibitor, this compound (also known as Compound 48), has been identified with a reported IC50 of 0.005 µM.[5] However, as of this publication, detailed scientific literature on its specific effects on microglia and associated biological pathways is not publicly available. Therefore, this guide will utilize data from extensively studied and published CSF1R inhibitors, such as PLX5622, PLX3397, and GW2580, to provide a robust framework for understanding the consequences of CSF1R inhibition in microglia.

The CSF1R Signaling Pathway in Microglia

Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating multiple pathways critical for microglial survival and function.

Key Survival Pathways

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a major downstream effector of CSF1R and a central regulator of cell survival.[1] Activated CSF1R recruits and activates PI3K, which in turn phosphorylates and activates Akt. Akt then phosphorylates a range of substrates that inhibit apoptosis and promote cell survival.

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is also activated by CSF1R and is involved in promoting microglial proliferation and survival.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling family, is also implicated in CSF1R-mediated signaling in microglia.

Below is a diagram illustrating the core CSF1R signaling pathways in microglia.

Caption: Core CSF1R signaling pathways in microglia.

Quantitative Data on CSF1R Inhibitors

The efficacy of CSF1R inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the CSF1R enzyme by 50%. Below is a table summarizing the IC50 values for this compound and other well-characterized CSF1R inhibitors.

| Inhibitor | IC50 (nM) | Target(s) | Reference(s) |

| This compound (Compound 48) | 5 | CSF-1R | [5] |

| PLX5622 | <10 | CSF1R | [6] |

| PLX3397 (Pexidartinib) | 28 | CSF1R, c-Kit, FLT3 | [7] |

| GW2580 | 10 | CSF1R | [4] |

| BLZ945 | 1 | CSF1R | [8] |

Experimental Protocols for Studying CSF1R Inhibition in Microglia

The following are generalized protocols for key experiments used to assess the impact of CSF1R inhibitors on microglia.

In Vitro Microglia Viability Assay

Objective: To determine the effect of a CSF1R inhibitor on the survival of primary microglia or microglial cell lines (e.g., BV-2).

Methodology:

-

Cell Culture: Plate primary microglia or BV-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture overnight in complete DMEM/F-12 medium supplemented with 10% FBS and CSF-1 (50 ng/mL).

-

Inhibitor Treatment: Prepare serial dilutions of the CSF1R inhibitor (e.g., this compound, PLX5622) in culture medium. Replace the culture medium with medium containing the inhibitor at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Microglia Depletion Study

Objective: To assess the efficacy of a CSF1R inhibitor in depleting microglia in the brain of adult mice.

Methodology:

-

Animal Model: Use adult C57BL/6 mice (8-12 weeks old).

-

Inhibitor Administration: Formulate the CSF1R inhibitor (e.g., PLX5622) in rodent chow at a specified concentration (e.g., 1200 ppm). Provide the inhibitor-containing chow or control chow ad libitum for a period of 7 to 21 days.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).

-

Immunohistochemistry: Cryosection or vibratome-section the brains and perform immunohistochemistry for a microglial marker such as Iba1 or TMEM119.

-

Quantification: Capture images of specific brain regions (e.g., cortex, hippocampus) using a fluorescence microscope and quantify the number of Iba1-positive cells using image analysis software (e.g., ImageJ).

Below is a diagram illustrating the experimental workflow for in vivo microglia depletion.

Caption: Workflow for in vivo microglia depletion.

Conclusion and Future Directions

The inhibition of CSF1R presents a promising therapeutic strategy for a range of neurological conditions by modulating microglial survival and function. While potent inhibitors like this compound are emerging, a thorough characterization of their biological effects in relevant cellular and animal models is essential for their translation to the clinic. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the impact of these novel inhibitors on microglia. Future research should focus on elucidating the precise downstream consequences of CSF1R inhibition in different disease contexts, optimizing dosing regimens to achieve desired therapeutic effects while minimizing off-target effects, and exploring combination therapies that target complementary pathways. The continued development and rigorous evaluation of selective CSF1R inhibitors will undoubtedly pave the way for innovative treatments for debilitating neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - CAS:2765301-88-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US9573964B2 - Oxygen linked pyrimidine derivatives - Google Patents [patents.google.com]

- 5. sci-hub.se [sci-hub.se]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CSF-1R抑制剂 | CAS 2765301-88-8 | 美国InvivoChem [invivochem.cn]

- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Downstream Signaling Effects of Csf1R-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Csf1R-IN-10 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and other myeloid cells. Dysregulation of the Csf1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, detailing its mechanism of action, impact on key cellular pathways, and relevant experimental protocols. Quantitative data for this compound and other relevant inhibitors are presented for comparative analysis.

Introduction to Csf1R Signaling

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-Fms or CD115, is a member of the type III receptor tyrosine kinase family. Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34)[1]. The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain[2]. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that regulate fundamental cellular processes.

The principal signaling pathways activated by Csf1R include:

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: Plays a significant role in cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: Involved in the regulation of gene expression related to immune responses and cell growth.

Dysregulation of Csf1R signaling is a hallmark of several diseases. In oncology, for instance, tumor-associated macrophages (TAMs) often exhibit high Csf1R expression and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis[3][4].

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of Csf1R with high potency and selectivity. By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor and the subsequent activation of its downstream signaling pathways.

Quantitative Data: Inhibitor Potency

The inhibitory activity of this compound and other commonly used Csf1R inhibitors is summarized in the table below. This data is critical for comparing the efficacy of different compounds in preclinical studies.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| This compound | 0.5 | In vitro kinase assay | [5] |

| Pexidartinib (PLX3397) | 13 | Biochemical assay | |

| BLZ945 | 1 | Biochemical assay | |

| PLX5622 | <10 | Biochemical assay | [6] |

| Edicotinib (JNJ-40346527) | 3.2 | Biochemical assay | |

| ARRY-382 | 9 | Biochemical assay |

Downstream Signaling Effects of Csf1R Inhibition

Inhibition of Csf1R by molecules such as this compound leads to a direct attenuation of its downstream signaling cascades. While specific quantitative data on the downstream effects of this compound are not extensively available in the public domain, the effects of other potent Csf1R inhibitors on key signaling nodes have been well-documented. These findings provide a strong indication of the expected effects of this compound.

Impact on the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation. Upon Csf1R activation, phosphorylated tyrosines serve as docking sites for the p85 subunit of PI3K, leading to the activation of AKT and subsequent downstream signaling through mTOR. Inhibition of Csf1R has been shown to significantly reduce the phosphorylation of key proteins in this pathway.

-

p-AKT (Ser473): Studies with the Csf1R inhibitor pexidartinib have demonstrated a time-dependent decrease in the phosphorylation of AKT at serine 473 in T-cell lymphoma cell lines[7].

-

Downstream mTOR Effectors: Inhibition of Csf1R also leads to reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and p70S6K, ultimately impacting protein synthesis and cell growth[8].

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade downstream of Csf1R, primarily involved in cell proliferation and differentiation. The effect of Csf1R inhibition on this pathway can be cell-type dependent.

-

p-ERK1/2: In murine bone marrow-derived macrophages (BMDMs), the Csf1R inhibitor FF-10101 markedly inhibited the M-CSF-induced phosphorylation of both AKT and ERK1/2 in a dose-dependent manner[9]. However, in some cancer cell lines, such as T-cell lymphomas, inhibition of Csf1R with pexidartinib did not result in significant changes in ERK phosphorylation, suggesting that in these specific contexts, Csf1R signaling may not be the primary driver of the MAPK/ERK pathway[7].

Impact on the JAK/STAT Pathway

Csf1R activation can also lead to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.

-

p-STAT3: The Csf1R inhibitor FF-10101 has been shown to suppress the phosphorylation of STAT3 in bone marrow-derived macrophages[9].

-

STAT1 Nuclear Translocation: Csf1R activation can induce the nuclear translocation of STAT1. This has been utilized to develop high-content screening assays for Csf1R inhibitors by monitoring the localization of GFP-tagged STAT1[10].

Quantitative Data: Downstream Signaling Inhibition (Illustrative)

The following table summarizes illustrative quantitative data on the downstream signaling effects of potent Csf1R inhibitors. Note: Specific data for this compound is not currently available.

| Inhibitor | Cell Line | Target Protein | Effect | Reference |

| Pexidartinib | T-cell Lymphoma | p-AKT (S473) | Time-dependent decrease | [7] |

| Pexidartinib | T-cell Lymphoma | p-ERK1/2 | No significant change | [7] |

| FF-10101 | Murine BMDMs | p-AKT | Dose-dependent inhibition | [9] |

| FF-10101 | Murine BMDMs | p-ERK1/2 | Dose-dependent inhibition | [9] |

| FF-10101 | Murine BMDMs | p-STAT3 | Suppression | [9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Csf1R Downstream Signaling Pathways.

Caption: Mechanism of Action of this compound.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to assess the downstream signaling effects of Csf1R inhibitors.

In Vitro Kinase Assay (LanthaScreen™ or ADP-Glo™)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified Csf1R.

Methodology Overview:

-

Reagents:

-

Recombinant human Csf1R kinase domain.

-

Fluorescently labeled substrate peptide (e.g., GFP-STAT1 or a generic tyrosine kinase substrate).

-

ATP.

-

Kinase reaction buffer (e.g., HEPES, MgCl2, EGTA, Brij-35).

-

Test compound (this compound) at various concentrations.

-

Detection reagents (e.g., LanthaScreen™ Tb-labeled antibody or ADP-Glo™ reagents).

-

-

Procedure (LanthaScreen™ Example):

-

A kinase reaction is set up in a 384-well plate containing the Csf1R enzyme, the fluorescently labeled substrate, and the test inhibitor at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

-

A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added, along with EDTA to stop the kinase reaction.

-

After incubation, the plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the signal against the inhibitor concentration.

-

Western Blotting for Phospho-Protein Analysis

Objective: To quantify the changes in the phosphorylation status of downstream signaling proteins in whole-cell lysates.

Methodology Overview:

-

Cell Culture and Treatment:

-

Select a cell line that expresses Csf1R (e.g., M-NFS-60, THP-1, or engineered U2OS cells).

-

Serum-starve the cells to reduce basal signaling activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-20 minutes) to activate Csf1R signaling.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-Csf1R, p-AKT, p-ERK) and the total forms of these proteins as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize the phospho-protein levels to the total protein levels.

-

Cell Proliferation Assay (e.g., CCK-8 or MTT)

Objective: To assess the effect of this compound on the proliferation of Csf1R-dependent cells.

Methodology Overview:

-

Cell Seeding and Treatment:

-

Seed Csf1R-dependent cells (e.g., M-NFS-60) in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of this compound.

-

Include appropriate controls (e.g., vehicle-treated cells, cells without CSF-1).

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

-

Proliferation Measurement:

-

Add a reagent such as CCK-8 (which contains WST-8) or MTT to each well.

-

Living cells will metabolize the reagent, resulting in a color change (for CCK-8 and MTT) or fluorescence/luminescence.

-

Incubate for a specified time to allow for the colorimetric/fluorometric reaction to develop.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The signal intensity is directly proportional to the number of viable cells.

-

Calculate the percentage of proliferation inhibition at each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a highly potent inhibitor of Csf1R, a key driver of myeloid cell survival and proliferation. By effectively blocking the kinase activity of Csf1R, this compound abrogates downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways. This leads to reduced cell proliferation and survival in Csf1R-dependent cell types. The in-depth understanding of these downstream effects, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and application of Csf1R inhibitors in various therapeutic areas. Further research is warranted to elucidate the specific quantitative downstream signaling profile of this compound in a variety of cellular contexts.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. CSF-1R in Cancer: More than a Myeloid Cell Receptor [mdpi.com]

- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. A CSF-1R-blocking antibody/IL-10 fusion protein increases anti-tumor immunity by effectuating tumor-resident CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]

- 10. pulsus.com [pulsus.com]

An In-Depth Technical Guide to Csf1R-IN-1: A Potent and Selective CSF1R Inhibitor

Foreword: This document provides a comprehensive technical overview of Csf1R-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Initial inquiries for "Csf1R-IN-10" did not yield a publicly documented chemical entity with that specific designation. Therefore, this guide focuses on the well-characterized and structurally related compound, Csf1R-IN-1, for which substantial scientific data is available. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Csf1R-IN-1

Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes. Dysregulation of the CSF1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Csf1R-IN-1 is a potent, small-molecule inhibitor of CSF1R that has demonstrated high efficacy in preclinical studies.

Chemical Properties and Data

Csf1R-IN-1 is a bis-amide derivative with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 2095849-04-8 | [1] |

| Molecular Formula | C₂₅H₂₀F₃N₅O₂ | [1] |

| Molecular Weight | 479.45 g/mol | [1] |

| IUPAC Name | N-(5-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)carbamoyl)-2-methylphenyl)-3-(trifluoromethyl)benzamide | |

| SMILES | Cc1ccc(NC(=O)c2cccc(c2)C(F)(F)F)cc1NC(=O)c1cncc(c1)-c1cnn(C)c1 | [1] |

| InChI Key |

Biological Activity

Csf1R-IN-1 is a highly potent inhibitor of CSF1R kinase activity.

| Assay | IC₅₀ | Reference |

| CSF1R Kinase Activity | 0.5 nM | [1] |

| c-Kit Kinase Activity | >60 nM | [1] |

| Bone Marrow-Derived Macrophage (BMM) Viability | ~60% inhibition at 1 µM | [1] |

Experimental Protocols

Synthesis of Csf1R-IN-1

The synthesis of Csf1R-IN-1 is described by Ramachandran et al. (2017) and involves a multi-step process culminating in an amide coupling reaction. A generalized scheme is presented below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the source publication.

References

Oral Bioavailability of CSF1R Inhibitors in Mice: A Technical Guide

Disclaimer: No publicly available data could be found for a specific compound designated "Csf1R-IN-10." This guide, therefore, provides a comprehensive overview of the oral bioavailability of representative small molecule Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors in mice, serving as a valuable resource for researchers in the field.

This technical guide is intended for researchers, scientists, and drug development professionals. It details the methodologies for assessing the oral bioavailability of CSF1R inhibitors in murine models and presents available pharmacokinetic data. Furthermore, it includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding.

Introduction to CSF1R and its Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, such as cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, CSF1R has emerged as a significant therapeutic target. Orally bioavailable small molecule inhibitors of CSF1R are of particular interest due to their ease of administration in chronic disease settings. Understanding the oral bioavailability of these compounds in preclinical models, such as mice, is a critical step in their development.

Quantitative Data on Oral Bioavailability of CSF1R Inhibitors in Mice

The following table summarizes the available quantitative pharmacokinetic data for several orally administered CSF1R inhibitors in mice. It is important to note that complete pharmacokinetic profiles are not always published, and the data presented here is based on available scientific literature.

| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (F%) | Reference |

| GW2580 | 20 | Oral | 1.4 | Not Reported | Not Reported | Not Reported | [1] |

| GW2580 | 80 | Oral | 5.6 | Not Reported | Not Reported | Not Reported | [1] |

| Compound 10 (BPR1R024 analog) | Not Reported | Oral | Not Reported | Not Reported | Not Reported | 9 | [2] |

Note: Data for other common CSF1R inhibitors such as Pexidartinib (PLX3397) and PLX5622 in mice is limited in the public domain, with most detailed pharmacokinetic studies being conducted in humans.

Experimental Protocols

General Protocol for Determining Oral Bioavailability in Mice

This section outlines a typical experimental protocol for assessing the oral bioavailability of a CSF1R inhibitor in a mouse model.

3.1.1. Animal Models

-

Species/Strain: Typically, C57BL/6 or BALB/c mice are used.

-

Age/Weight: Mice are usually 6-8 weeks old and weigh between 20-25 grams.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required.

3.1.2. Dosing and Administration

-

Formulation: The test compound is typically formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water).

-

Fasting: Mice are often fasted overnight (approximately 12 hours) before dosing to reduce variability in absorption.

-

Intravenous Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to a cohort of mice. This group serves as the reference for 100% bioavailability.

-

Oral Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to a separate cohort of mice.

3.1.3. Sample Collection

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from each mouse at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collection is typically performed via the saphenous vein or tail vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

3.1.4. Bioanalytical Method

-

Sample Analysis: The concentration of the CSF1R inhibitor in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

3.1.5. Pharmacokinetic Analysis

-

Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Parameters Calculated: Key pharmacokinetic parameters are calculated, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

-

Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the following formula:

-

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

-

Mandatory Visualizations

CSF1R Signaling Pathway

Caption: Simplified CSF1R signaling cascade leading to key cellular responses.

Experimental Workflow for Oral Bioavailability Study in Mice

References

In-Depth Technical Guide: Csf1R-IN-10 Caco-2 Cell Permeability Assay Results

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Caco-2 cell permeability assay as applied to a representative Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, herein referred to as Csf1R-IN-10. Due to the absence of publicly available permeability data for a compound specifically named "this compound," this document outlines a standardized experimental protocol and presents hypothetical, yet plausible, results to serve as a practical reference for researchers in the field of drug development. The methodologies and data interpretation are based on established principles of Caco-2 assays and the known characteristics of small molecule kinase inhibitors.

Introduction to Csf1R and Intestinal Permeability

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages and microglia.[1][2][3] Its signaling is initiated by the binding of its ligands, CSF-1 or IL-34.[1][2] Upon ligand binding, Csf1R dimerizes and autophosphorylates, triggering downstream signaling cascades such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[1][4] These pathways are integral to cell survival and proliferation.[5] Dysregulation of the Csf1R signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[5][6][7][8]

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drug candidates in humans.[9][10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[10][11] This model is used to determine the apparent permeability coefficient (Papp) of a compound, which provides an indication of its potential for intestinal absorption.[11][12]

Csf1R Signaling Pathway

The binding of CSF-1 or IL-34 to Csf1R initiates a series of intracellular signaling events critical for the function of myeloid cells. A simplified representation of this pathway is provided below.

Experimental Protocol: Caco-2 Cell Permeability Assay

This section details a standard protocol for assessing the permeability of a test compound, such as this compound, across a Caco-2 cell monolayer.

3.1. Cell Culture and Seeding

-

Cell Maintenance: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

Seeding on Transwell Inserts: For permeability studies, Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell plates) at a specified density.[11] The cells are then allowed to grow and differentiate for 21-28 days to form a polarized monolayer.[11] The culture medium is replaced every 2-3 days.[11]

3.2. Monolayer Integrity Assessment

Before conducting the permeability assay, the integrity of the Caco-2 cell monolayer must be verified. This is typically done by measuring the Transepithelial Electrical Resistance (TEER).[11][13]

-

TEER Measurement: TEER values are measured using a voltmeter. Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used for the experiment, ensuring the presence of tight junctions.[12][14]

-

Lucifer Yellow Assay: The passive diffusion of a paracellular marker, such as Lucifer Yellow, can also be used to assess monolayer integrity.[13][15]

3.3. Permeability Assay

The permeability of the test compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

Preparation of Dosing Solution: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose) to the desired final concentration (e.g., 10 µM).[10][14]

-

Equilibration: The Caco-2 monolayers are washed and equilibrated with pre-warmed transport buffer.[14]

-

Apical-to-Basolateral (A-B) Transport:

-

The transport buffer in the apical (donor) compartment is replaced with the dosing solution.

-

The basolateral (receiver) compartment is filled with fresh transport buffer.

-

Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.

-

-

Basolateral-to-Apical (B-A) Transport:

-

The transport buffer in the basolateral (donor) compartment is replaced with the dosing solution.

-

The apical (receiver) compartment is filled with fresh transport buffer.

-

Samples are collected from the apical compartment at the same specified time points.

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[10]

3.4. Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Caco-2 cell permeability assay.

Hypothetical Permeability Data for this compound

The following table summarizes hypothetical, yet representative, quantitative data for the Caco-2 permeability of this compound. These values are presented for illustrative purposes.

| Parameter | Value |

| Test Compound | This compound |

| Concentration | 10 µM |

| Papp (A-B) (x 10⁻⁶ cm/s) | 8.5 |

| Papp (B-A) (x 10⁻⁶ cm/s) | 18.2 |

| Efflux Ratio (ER) | 2.14 |

| Permeability Classification | Moderate to High |

Interpretation of Results:

-

Papp (A-B): The apical-to-basolateral apparent permeability of 8.5 x 10⁻⁶ cm/s suggests that this compound has moderate to high passive permeability across the intestinal epithelium.[12] Compounds with Papp values in this range often exhibit good oral absorption.[12][16]

-

Efflux Ratio: The calculated efflux ratio of 2.14, which is greater than 2, indicates that this compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[13] This active transport out of the cells could potentially limit its overall oral bioavailability.

Conclusion

This technical guide has provided a detailed protocol for the Caco-2 cell permeability assay and presented a framework for interpreting the resulting data for a representative Csf1R inhibitor, this compound. The hypothetical results suggest that while the compound exhibits good passive permeability, its absorption may be influenced by active efflux. Further in vitro and in vivo studies would be necessary to fully characterize the oral bioavailability of this compound and its potential as a therapeutic agent. The provided diagrams of the Csf1R signaling pathway and the experimental workflow serve as valuable visual aids for researchers in this domain.

References

- 1. researchgate.net [researchgate.net]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. enamine.net [enamine.net]

- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 15. Tumor necrosis factor alpha increases epithelial barrier permeability by disrupting tight junctions in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Methodological & Application

Application Notes and Protocols for Csf1R-IN-10 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the receptor tyrosine kinase family, is a key regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it an attractive therapeutic target.[3][4] Csf1R-IN-10 is a potent inhibitor of CSF1R with a reported IC50 of 0.005 µM (5 nM).[1][5][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using cell-based assays.

CSF1R Signaling Pathway

Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][7] This activation initiates a cascade of downstream signaling events, prominently involving the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[7] These pathways collectively regulate crucial cellular functions such as proliferation, survival, and differentiation.[7]